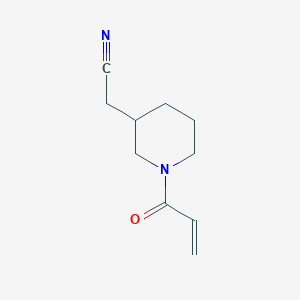

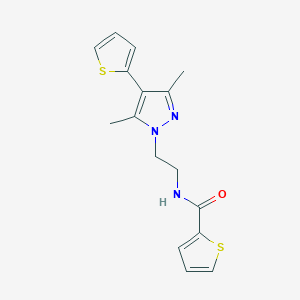

![molecular formula C15H14N2S2 B3001786 3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole CAS No. 477871-58-2](/img/structure/B3001786.png)

3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

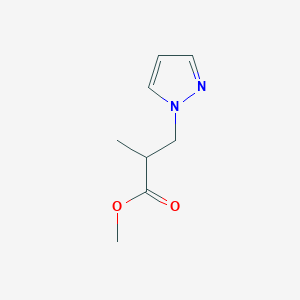

Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazoles has been a subject of intense research for several decades. Many transformations are now available to conveniently access pyrazoles from readily available starting materials . Conventionally, the synthesis of pyrazoles involves the condensation reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents and 1,3-dipolar cycloaddition reactions of diazo compounds with dipolarophiles .

Molecular Structure Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Chemical Reactions Analysis

Pyrazoles have been synthesized via various reactions such as the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and aldehydes . Some catalysts have been used to develop the above-mentioned reaction such as γ-alumina, glycine, ionic liquids, L-proline, imidazole, I2, and triethylamine .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary greatly depending on their specific structure. For example, the boiling point of unsubstituted pyrazole is in the range of 186–188°C .

科学的研究の応用

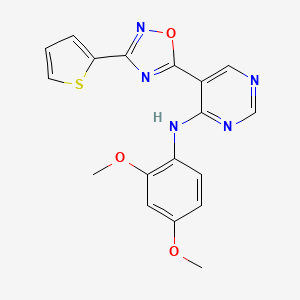

Use in Perovskite Solar Cells

The compound, due to its thiophene base, can be used in perovskite solar cells as efficient hole transporting layers . The hole mobility and suitable energy levels of these polymers are important factors in perovskite solar cells .

Application in Organic Electronics

Oligo- and polythiophenes and their derivatives, which include the compound , are promising materials for applications in organic electronics . They have suitable electrochemical and mechanical properties, including high environmental resistance .

Use in Molecular Sensing

The compound can also be used in molecular sensing . This is due to the electrochemical properties of oligo- and polythiophenes and their derivatives .

Potential Monomers for Electropolymerization

The compound can be used as potential monomers for electropolymerization . This is due to the efficient synthetic approaches to new 2,2’-bipyridine ligands functionalized with a 3-thienyl moiety .

5. Use in the Synthesis of Dihydropyrano[2,3-c]pyrazoles The compound can be used in the synthesis of dihydropyrano[2,3-c]pyrazoles . This is a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile and hydrazine hydrate .

6. Use in the Creation of Coatings for Gold-Silver Nanocomposites The compound can be used in the creation of coatings for gold-silver nanocomposites . This is due to the ability of ruthenium complexes of ligands including thiophene and pyridine residues .

作用機序

Target of Action

The primary targets of the compound “3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-2Compounds with a pyrazole nucleus are known to have a wide spectrum of biological activities and can target various proteins and enzymes .

Mode of Action

It’s known that pyrazole-based compounds can interact with their targets in various ways, such as inhibiting protein glycation, acting as antibacterial, antifungal, anti-tuberculosis, antioxidant, and antiviral agents .

Biochemical Pathways

Pyrazole-based compounds are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Pyrazole-based compounds are known to have antimicrobial, anti-inflammatory, antidepressant, and anticancer effects .

Action Environment

Safety and Hazards

Pyrazole compounds should be handled with care. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies . These include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

特性

IUPAC Name |

3-thiophen-2-yl-3,3a,4,6-tetrahydro-2H-[2]benzothiepino[5,4-c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2/c1-2-5-11-10(4-1)8-18-9-12-14(11)16-17-15(12)13-6-3-7-19-13/h1-7,12,15,17H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAXBRYGRNQHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(NN=C2C3=CC=CC=C3CS1)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]quinazoline](/img/structure/B3001704.png)

![3-[4-(1-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydroisochromen-1-one;hydrochloride](/img/structure/B3001706.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B3001707.png)

![(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol](/img/structure/B3001708.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B3001724.png)

![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)